2-Acetamidobenzene-1-sulfonyl chloride 2-Acetamidobenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 71905-93-6
VCID: VC8183657
InChI: InChI=1S/C8H8ClNO3S/c1-6(11)10-7-4-2-3-5-8(7)14(9,12)13/h2-5H,1H3,(H,10,11)
SMILES: CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl
Molecular Formula: C8H8ClNO3S
Molecular Weight: 233.67 g/mol

2-Acetamidobenzene-1-sulfonyl chloride

CAS No.: 71905-93-6

Cat. No.: VC8183657

Molecular Formula: C8H8ClNO3S

Molecular Weight: 233.67 g/mol

* For research use only. Not for human or veterinary use.

2-Acetamidobenzene-1-sulfonyl chloride - 71905-93-6

Specification

CAS No. 71905-93-6
Molecular Formula C8H8ClNO3S
Molecular Weight 233.67 g/mol
IUPAC Name 2-acetamidobenzenesulfonyl chloride
Standard InChI InChI=1S/C8H8ClNO3S/c1-6(11)10-7-4-2-3-5-8(7)14(9,12)13/h2-5H,1H3,(H,10,11)
Standard InChI Key VKPQLZPZPYQFOK-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl
Canonical SMILES CC(=O)NC1=CC=CC=C1S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-Acetamidobenzene-1-sulfonyl chloride has the molecular formula C₈H₈ClNO₃S and a molecular weight of 233.67 g/mol . Its IUPAC name, 4-acetamidobenzenesulfonyl chloride, reflects the substituents on the benzene ring: an acetamido group (-NHCOCH₃) at the para position and a sulfonyl chloride group (-SO₂Cl) at the ortho position . The compound’s structure is represented as:

ClSO2-C6H4-NHCOCH3\text{ClSO}_2\text{-C}_6\text{H}_4\text{-NHCOCH}_3

Physicochemical Properties

Key physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-Acetamidobenzene-1-sulfonyl Chloride

PropertyValue/DescriptionSource
CAS Registry Number121-60-8
Melting Point142–145°C
SolubilitySoluble in chlorinated solvents
Density1.52 g/cm³
HazardsCauses severe skin/eye burns

The compound’s crystalline solid form and reactivity with nucleophiles like amines and alcohols make it indispensable in sulfonylation reactions .

Synthesis Methodologies

Traditional Batch Synthesis

The conventional synthesis involves acetanilide and chlorosulfonic acid (ClSO₃H) in a two-step process:

  • Sulfonation: Acetanilide reacts with chlorosulfonic acid at 10–40°C to form p-acetamidobenzenesulfonic acid.

  • Chlorination: The sulfonic acid intermediate undergoes further reaction with excess chlorosulfonic acid at 70–100°C to yield the sulfonyl chloride .

This method, while effective, faces challenges such as exothermic side reactions and the need for excess chlorosulfonic acid, which complicates waste management .

Continuous Flow Reactor Approach

A patented two-stage continuous flow method (CN111039829B) addresses these limitations by utilizing a microchannel reactor with dual temperature zones :

  • Stage 1 (15–25°C): Sulfonation occurs under controlled conditions to favor para-substitution.

  • Stage 2 (70–80°C): Chlorination proceeds efficiently with minimized byproduct formation.

Table 2: Comparison of Synthesis Methods

ParameterBatch MethodContinuous Flow Method
Reaction Time1–2 hours45–120 seconds/stage
Chlorosulfonic Acid UseExcess (3–5 equiv)1.1–3.0 equiv
Byproduct FormationModerateLow
ScalabilityLimitedHigh

The continuous flow approach enhances heat transfer efficiency and reduces environmental impact, making it industrially preferable .

Mechanistic Insights

The synthesis mechanism involves electrophilic aromatic substitution followed by nucleophilic acyl substitution:

  • Sulfonation: Chlorosulfonic acid acts as an electrophile, attacking the benzene ring’s para position relative to the acetamido group.

  • Chlorination: The sulfonic acid intermediate reacts with additional chlorosulfonic acid, where the -SO₃H group is replaced by -SO₂Cl via a nucleophilic displacement .

The reaction’s regioselectivity is attributed to the electron-donating acetamido group, which directs electrophiles to the para position.

Applications in Pharmaceutical and Industrial Chemistry

Sulfonamide Antibiotics

2-Acetamidobenzene-1-sulfonyl chloride is a key intermediate in synthesizing sulfanilamide, the parent compound of sulfa drugs. Reaction with ammonia yields sulfanilamide, which inhibits bacterial dihydropteroate synthase :

ClSO2-C6H4-NHCOCH3+2NH3H2N-SO2-C6H4-NH2+CH3CONH2+HCl\text{ClSO}_2\text{-C}_6\text{H}_4\text{-NHCOCH}_3 + 2\text{NH}_3 \rightarrow \text{H}_2\text{N-SO}_2\text{-C}_6\text{H}_4\text{-NH}_2 + \text{CH}_3\text{CONH}_2 + \text{HCl}

Polymer and Dye Industries

The compound’s sulfonyl chloride group facilitates covalent bonding with polymers, enhancing properties like thermal stability and solubility. It also serves as a precursor for sulfonated dyes used in textiles .

Future Perspectives

Advances in continuous flow chemistry and green solvents are poised to improve the sustainability of 2-acetamidobenzene-1-sulfonyl chloride production . Ongoing research explores its utility in covalent organic frameworks (COFs) and targeted drug delivery systems.

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